1-Benzyloxy-4-(2-nitro-ethyl)-benzene
Description
1-Benzyloxy-4-(2-nitro-ethyl)-benzene is a substituted aromatic compound featuring a benzene ring with two distinct functional groups: a benzyloxy (-OCH₂C₆H₅) group at the 1-position and a 2-nitroethyl (-CH₂CH₂NO₂) group at the 4-position. The benzyloxy group is electron-donating via resonance, while the nitroethyl group is electron-withdrawing due to the nitro substituent. This combination of substituents influences the compound’s electronic properties, solubility, and reactivity. Its molecular formula is C₁₅H₁₅NO₃, with a molecular weight of 257.29 g/mol.
Properties
CAS No. |
99696-06-7 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-(2-nitroethyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15NO3/c17-16(18)11-10-13-6-8-15(9-7-13)19-12-14-4-2-1-3-5-14/h1-9H,10-12H2 |
InChI Key |
UIFYMZJPIMTAPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with structurally related derivatives:
Key Observations :
- Electron Effects : The nitro group in 1-BENZYLOXY-4-NITROBENZENE directly attached to the benzene ring strongly deactivates the aromatic system, making electrophilic substitutions challenging. In contrast, the 2-nitroethyl group in the target compound exerts a weaker electron-withdrawing effect due to its saturated ethyl chain.
- Steric Effects : Bulky groups like t-butyl in 1-Benzyloxy-2-bromo-4-t-butylbenzene hinder reactivity at the para position, whereas the nitroethyl group in the target compound offers moderate steric hindrance.
- Reactivity: The nitrovinyl group in 1-Methoxy-4-(2-nitrovinyl)benzene introduces conjugation, enabling participation in cycloaddition reactions (e.g., Diels-Alder), which the nitroethyl group cannot.
Physical Properties and Solubility
- Melting/Boiling Points : Nitro-containing derivatives generally exhibit higher melting points due to polar interactions. For example, 4-Benzyloxyphenyl acetylene has a predicted melting point of 260°C , while 1-BENZYLOXY-4-NITROBENZENE is likely solid at room temperature. The target compound’s nitroethyl group may lower its melting point compared to the nitroarene derivative due to reduced crystallinity.
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